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Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B3426734

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diamino-p-menthane (CAS No. 80-52-4), a saturated bicyclic diamine, serves as a
versatile building block in synthetic chemistry. Its unique stereochemistry and the presence of
two primary amino groups make it a valuable precursor for the synthesis of a wide range of
compounds, including Schiff bases, coordination complexes, and potential pharmaceutical
agents. A thorough understanding of its spectroscopic characteristics is paramount for reaction
monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a detailed overview of the expected spectroscopic data for 1,8-
Diamino-p-menthane, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance
(NMR) spectroscopy (*H and 13C), and Mass Spectrometry (MS). While experimental spectra
for this specific compound are not readily available in the public domain, this guide presents
predicted data based on established spectroscopic principles and data from analogous
compounds. Detailed experimental protocols for acquiring such data are also provided to
facilitate laboratory investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1,8-Diamino-p-menthane is presented in
Table 1.
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Table 1: Physicochemical Properties of 1,8-Diamino-p-menthane

Property Value

Molecular Formula CioH22N2

Molecular Weight 170.30 g/mol
Appearance Liquid

Boiling Point 107-126 °C at 10 mmHg
Melting Point -45 °C

Density 0.914 g/mL at 25 °C
Refractive Index (n20/D) 1.4805

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for 1,8-Diamino-p-menthane.
These predictions are based on the known structure of the molecule and typical spectroscopic
values for its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 1,8-Diamino-p-menthane is expected to be dominated by absorptions
characteristic of a primary aliphatic amine and a saturated hydrocarbon backbone.

Table 2: Predicted Infrared (IR) Spectral Data for 1,8-Diamino-p-menthane

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3426734?utm_src=pdf-body
https://www.benchchem.com/product/b3426734?utm_src=pdf-body
https://www.benchchem.com/product/b3426734?utm_src=pdf-body
https://www.benchchem.com/product/b3426734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3426734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber . . .
Vibration Mode Intensity Notes
(cm™)
N-H stretch Two distinct peaks are
3380 - 3250 (asymmetric and Medium-Strong expected for the
symmetric) primary amine groups.
Multiple sharp peaks
corresponding to
2960 - 2850 C-H stretch (alkane) Strong
methyl and methylene
groups.
] ) ) Characteristic of
1650 - 1580 N-H bend (scissoring) Medium ] ]
primary amines.
Bending vibrations of
C-H bend (methylene ) ]
1470 - 1430 Medium the cyclohexane ring
and methyl)
and methyl groups.
Indicates the
1250 - 1020 C-N stretch Medium-Weak presence of the

carbon-nitrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra of 1,8-Diamino-p-menthane will reflect the symmetry and

chemical environments of the protons and carbon atoms in its structure. The presence of cis

and trans isomers will lead to a more complex spectrum than if a single isomer were present.

The chemical shifts are predicted relative to tetramethylsilane (TMS) at O ppm.

1H NMR Spectroscopy

Table 3: Predicted *H NMR Spectral Data for 1,8-Diamino-p-menthane
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~25-3.0 Broad Singlet 4H NH:z protons
i Cyclohexane ring
~1.2-18 Multiplet 9H
protons (CHz and CH)
~1.1 Singlet 6H Methyl protons at C8
~1.0 Singlet 3H Methyl protons at C1

13C NMR Spectroscopy

Table 4: Predicted **C NMR Spectral Data for 1,8-Diamino-p-menthane

Chemical Shift (6, ppm) Carbon Type Assignment

~50-55 Quaternary Cland C8

~40 - 45 CH c4

~25-35 CH2 Cyclohexane ring carbons
~20-30 CHs Methyl carbons

Mass Spectrometry (MS)

The mass spectrum of 1,8-Diamino-p-menthane, obtained by electron ionization (El), is

expected to show a molecular ion peak and characteristic fragmentation patterns for aliphatic

amines.

Table 5: Predicted Mass Spectrometry (MS) Data for 1,8-Diamino-p-menthane
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miz Interpretation

170 Molecular ion [M]*

155 Loss of a methyl group [M - CHs]*

153 Loss of an amino group [M - NH2]*

112 Cleavage of the isopropylamine side chain
58 [CsHsN]* fragment from alpha-cleavage

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 1,8-Diamino-p-menthane.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of 1,8-Diamino-p-menthane to identify its functional

groups.
Methodology:

o Sample Preparation: As 1,8-Diamino-p-menthane is a liquid, the spectrum can be obtained
neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

o

A background spectrum of the clean salt plates is collected.

o

The sample is applied to one salt plate, and the second plate is placed on top to create a
thin film.

(¢]

The sample is placed in the spectrometer, and the spectrum is recorded, typically in the
range of 4000-400 cm™1,

(¢]

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 1,8-Diamino-p-menthane for detailed
structural elucidation.

Methodology:
e Sample Preparation:

o Approximately 5-10 mg of 1,8-Diamino-p-menthane is dissolved in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition for tH NMR:

o The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve
homogeneity.

o A standard one-pulse sequence is used to acquire the *H NMR spectrum.
o Key parameters to set include the spectral width, acquisition time, and relaxation delay.
o Data Acquisition for 13C NMR:

o A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for
each unique carbon atom.

o Alarger number of scans is required for 33C NMR compared to *H NMR due to the lower
natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are
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referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,8-Diamino-p-
menthane.

Methodology:

o Sample Introduction: The liquid sample can be introduced into the mass spectrometer via
direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of
the sample in a volatile solvent (e.g., dichloromethane or ether) is prepared.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating ions.

e Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based
on their mass-to-charge ratio (m/z).

o Detection: The detector records the abundance of each ion.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 1,8-Diamino-
p-menthane is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 1,8-Diamino-p-menthane.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of
1,8-Diamino-p-menthane. The predicted data, presented in a structured format, offers
valuable insights for researchers working with this compound. The detailed experimental
protocols serve as a practical resource for obtaining empirical data. It is important to note that
the provided spectral data are predictions and should be confirmed by experimental analysis
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for any critical applications. The combination of IR, NMR, and MS is essential for the
unambiguous characterization of 1,8-Diamino-p-menthane and its derivatives in research and
development.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,8-Diamino-p-menthane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3426734#spectroscopic-data-of-1-8-diamino-p-
menthane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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